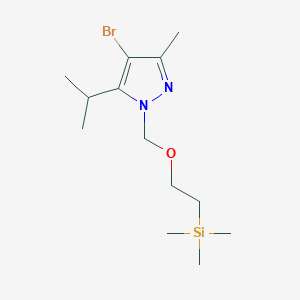
(3R,4S)-3,4-Dihydroxy-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of a suitable precursor, such as a 3,4-dihydroxy-1-methyl-2-pyrrolidinone derivative, using a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomer with different biological activities.
Uniqueness
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is unique due to its specific stereochemistry and the resulting chemical and biological properties. Its distinct configuration allows for selective interactions with biological targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(3R,4S)-3,4-dihydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-6-2-3(7)4(8)5(6)9/h3-4,7-8H,2H2,1H3/t3-,4+/m0/s1 |
Clave InChI |
RMMQKNQPIJLGKP-IUYQGCFVSA-N |
SMILES isomérico |
CN1C[C@@H]([C@H](C1=O)O)O |
SMILES canónico |
CN1CC(C(C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)



![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)


![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)


![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)


